molecular formula C168H250N46O41S8 B612438 ProTx II CAS No. 484598-36-9

ProTx II

Cat. No. B612438
CAS RN: 484598-36-9
M. Wt: 3826.59
InChI Key: XOAUGYVLRSCGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ProTx II, also known as Protoxin-II or PT-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). It is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da . The structure of ProTx II is amphipathic, with mostly hydrophobic residues on one face of the toxin . It inhibits certain voltage-gated calcium and voltage-gated sodium channels . This toxin has unusually high affinity and selectivity toward the human Nav1.7 channel .


Synthesis Analysis

The folding pathways of ProTx II have been studied using tandem mass spectrometry . In the absence of an equilibrating redox buffer, misfolded intermediates form that prevent the formation of the native disulfide bond configuration . Two non-native singly bridged peptides were identified, one with a Cys (III)-Cys (IV) linkage and one with a Cys (V)-Cys (VI) linkage . The C-terminus of ProTx II appears to have an important role in initiating the folding of this peptide .


Molecular Structure Analysis

The NMR solution structure of ProTx II has been studied . The structure and membrane-binding properties of ProTx II and several analogues were examined using NMR spectroscopy, surface plasmon resonance, fluorescence spectroscopy, and molecular dynamics simulations . A direct correlation was found between ProTx II membrane binding affinity and its potency as an hNav1.7 channel inhibitor .


Chemical Reactions Analysis

ProTx II inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels . It also inhibits fast inactivation of the Nav channel by binding to VSD-IV in the resting configuration of the channel .


Physical And Chemical Properties Analysis

ProTx II is a white lyophilized solid . It is soluble to 1 mg/ml in H2O . Its molecular weight is 3826.59 and its formula is C168H250N46O41S8 .

Scientific Research Applications

ProTx II: A Comprehensive Analysis of Scientific Research Applications

Nav1 Channel Blocker: ProTx II, derived from the venom of the tarantula Thrixopelma pruriens, is a potent inhibitor of Nav1 channels. It exhibits over 100-fold selectivity for Nav1.7, making it particularly effective in models of pain processing .

Non-Addictive Analgesic Potential: Due to its high specificity against human Nav1.7, ProTx II shows promise as a non-addictive analgesic. Its ability to target this channel with precision suggests potential applications in pain management without the risk of addiction .

T-Type Calcium Channel Blockade: ProTx II has been shown to induce tonic block of mouse neuronal or human Cav3.X (T-type) calcium channels. This application is significant in the study of native channels like Cav3.1 and Cav3.2, which are expressed in mouse thalamic neurons and DRG neurons, respectively .

Computational Peptide Design: The structural and experimental data available for ProTx II have been utilized to guide the computational design of peptide inhibitors. These designed peptides target human Na V 1.7 channels with increased potency and selectivity, demonstrating ProTx II’s role in advancing computational biology and drug design .

Safety And Hazards

ProTx II should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Given the structural similarities between sodium and T-type calcium channels and the apparent conservation in toxin binding sites, the data on ProTx II could provide insights into the development and synthesis of novel T-type channel antagonists . The properties of ProTx II analogues as tools for Nav channel purification and cell distribution studies pave the way for a better understanding of ProTx II channel receptors in pain and their pathophysiological implications in sensory neuronal processing .

properties

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C168H250N46O41S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3827 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ProTx II

Q & A

Q1: What is the primary molecular target of ProTx-II?

A1: ProTx-II primarily targets the voltage-gated sodium channel NaV1.7. [, , , , , , , ] This channel is heavily involved in pain signaling.

Q2: How does ProTx-II interact with NaV1.7?

A2: ProTx-II acts as a gating modifier, meaning it doesn't block the pore of the channel directly. Instead, it binds to the voltage-sensing domain II (VSDII) of NaV1.7. [, , , , ] This interaction impedes the normal movement of the voltage sensor, making it harder for the channel to activate and subsequently reducing sodium current. []

Q3: Is the interaction of ProTx-II with NaV1.7 voltage-dependent?

A3: Yes, strong positive prepulses, which favor channel activation, can reverse the inhibitory effect of ProTx-II, suggesting that the toxin dissociates more readily when the channel is in its activated state. []

Q4: Does ProTx-II affect the inactivation of NaV1.7?

A4: Yes, in addition to inhibiting activation, ProTx-II can also hinder the fast inactivation of NaV1.7 by interacting with the voltage sensor in domain IV. []

Q5: Are there other ion channels that ProTx-II interacts with?

A5: While highly selective for NaV1.7, ProTx-II has also been shown to inhibit other NaV channel subtypes, albeit with lower potency. It shows IC50 values ranging from 30 to 150 nM for other heterologously expressed NaV subtypes. [] ProTx-I, a closely related peptide, can also inhibit KV2.1 channels, though with 10-fold lower potency compared to its effects on NaV channels. [] Additionally, both ProTx-I and ProTx-II have demonstrated an ability to inhibit certain calcium channels. [, , ]

Q6: What is the molecular formula and weight of ProTx-II?

A6: ProTx-II is a 30-amino acid peptide with the molecular formula C144H226N44O42S6. It has a molecular weight of 3826 Da. [, ]

Q7: What is the structure of ProTx-II?

A7: ProTx-II adopts an inhibitory cystine knot (ICK) motif, characterized by three disulfide bonds arranged in a specific pattern. This motif contributes to its stability. [, , ] The disulfide bond connectivity is C2-C16, C9-C21, and C15-C25. []

Q8: Is there a crystal structure available for ProTx-II?

A8: Yes, the X-ray crystal structure of ProTx-II has been solved, providing atomic-level details of its 3D structure. It is noteworthy as one of the first such structures for an ICK spider venom peptide not bound to a target. []

Q9: What is the significance of the hydrophobic and cationic residues on ProTx-II?

A9: Alanine scanning mutagenesis studies have identified a cluster of hydrophobic and cationic residues on the surface of ProTx-II that are crucial for its interaction with NaV1.5. [] These residues are thought to form the active face of the toxin.

Q10: Does the C-terminus of ProTx-II play a role in its activity?

A10: Studies suggest the C-terminus of ProTx-II might have a role in its folding pathway. Modifying the C-terminus with directing groups like penicillamine can influence the formation of disulfide bonds during folding. []

Q11: Can modifications to ProTx-II improve its selectivity for NaV1.7?

A11: Yes, researchers are actively investigating this. Modifications aimed at reducing the peptide's membrane-binding affinity while maintaining interactions with key residues on NaV1.7 have shown promise in enhancing its selectivity profile. []

Q12: Have bivalent inhibitors incorporating ProTx-II been explored?

A12: Yes, studies have explored linking ProTx-II to pore-blocking toxins, like conotoxins, to create bivalent inhibitors. This approach aims to achieve enhanced potency and selectivity by targeting multiple sites on NaV1.7. []

Q13: How does the mutation L833C in the S3-S4 linker of NaV1.2a affect ProTx-II binding?

A13: The L833C mutation in domain II of NaV1.2a has been shown to reduce the binding affinity of ProTx-II. [] This finding supports the idea that ProTx-II interacts with this region of the voltage sensor.

Q14: What is a potential limitation of using peptides like ProTx-II as drugs?

A14: A potential drawback of peptide drugs is their susceptibility to degradation in vivo, which can limit their effectiveness. []

Q15: Have any strategies been explored to improve the stability of ProTx-II?

A15: Yes, researchers have investigated replacing disulfide bonds in ProTx-II with more stable thioether linkages, using non-natural amino acids like lanthionine. This approach aims to create analogs with improved stability and resistance to degradation. []

Q16: Has ProTx-II shown efficacy in animal models of pain?

A17: While ProTx-II potently blocks NaV1.7 in vitro, its efficacy in rodent models of acute and inflammatory pain has been limited. [] This discrepancy is likely due to factors like limited penetration into the peripheral nervous system and potential rapid clearance from the body.

Q17: Have any ProTx-II analogs shown improved in vivo efficacy?

A18: Yes, analogs designed to enhance selectivity for NaV1.7 while minimizing mast cell degranulation have demonstrated improved in vivo efficacy, showing a delayed response to thermal stimuli in rodent models. []

Q18: What is the potency of ProTx-II on NaV1.7?

A19: ProTx-II exhibits potent inhibition of NaV1.7 with an IC50 value of 0.3 nM. []

Q19: What effects does ProTx-II have on nerve fibers?

A20: Application of ProTx-II to desheathed cutaneous nerves completely blocked C-fiber compound action potentials at concentrations that had minimal effects on Aβ-fiber conduction. [] This finding highlights its potential as a selective inhibitor of pain fibers.

Q20: Has the effect of ProTx-II been investigated in a model of diabetic neuropathy?

A21: Yes, in a rat model of diabetic neuropathic pain, intrathecal administration of ProTx-II successfully attenuated mechanical hypersensitivity. This effect was accompanied by an upregulation of NaV1.7 in the DRG. []

Q21: Have computational methods been used to study ProTx-II and its interactions?

A23: Yes, molecular dynamics (MD) simulations have been employed to investigate how ProTx-II interacts with lipid membranes and its target binding site on NaV1.7. []

Q22: Can computational methods be used to design more potent and selective ProTx-II analogs?

A24: Researchers are actively exploring this avenue. Computational methods like free-energy perturbation (FEP) calculations, combined with available structural data, show promise in predicting the effects of mutations on toxin potency and guiding the design of improved analogs. []

Q23: Have any specific computational tools been used to analyze ProTx-II binding?

A25: Yes, the WaterMap algorithm has been used to identify high-energy water molecules in the binding site of ProTx-II on NaV1.7, providing insights into how specific mutations might enhance binding affinity by displacing these water molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.